molecular formula C11H10O B11919360 6-Methylnaphthalen-1(2H)-one

6-Methylnaphthalen-1(2H)-one

Cat. No.: B11919360
M. Wt: 158.20 g/mol
InChI Key: ADSPZOYPDZFVCY-UHFFFAOYSA-N
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Description

6-Methylnaphthalen-1(2H)-one is an organic compound belonging to the naphthalene family It is characterized by a naphthalene ring substituted with a methyl group at the 6-position and a ketone functional group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylnaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 6-methylnaphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methylnaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 6-methyl-1-naphthoic acid or 6-methyl-1,4-naphthoquinone.

    Reduction: Formation of 6-methyl-1-naphthalenol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Methylnaphthalen-1(2H)-one has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound in studying aromatic substitution reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Research into its potential pharmacological properties, including anti-inflammatory and anticancer activities, is ongoing.

    Industry: It is utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Methylnaphthalen-1(2H)-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but studies often focus on its interaction with cellular proteins and its influence on metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound without the methyl and ketone substituents.

    1-Naphthalenone: Lacks the methyl group at the 6-position.

    6-Methylnaphthalene: Lacks the ketone group at the 1-position.

Uniqueness

6-Methylnaphthalen-1(2H)-one is unique due to the presence of both a methyl group and a ketone functional group, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems that are not possible with its simpler analogs.

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

6-methyl-2H-naphthalen-1-one

InChI

InChI=1S/C11H10O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-3,5-7H,4H2,1H3

InChI Key

ADSPZOYPDZFVCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC=C2

Origin of Product

United States

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